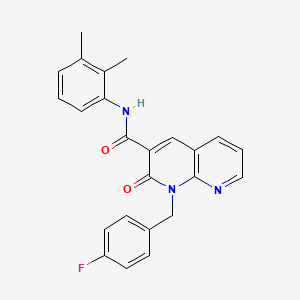

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core fused with a pyridine ring. Its structure includes a 4-fluorobenzyl group at the 1-position and a 2,3-dimethylphenyl substituent on the carboxamide moiety.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-15-5-3-7-21(16(15)2)27-23(29)20-13-18-6-4-12-26-22(18)28(24(20)30)14-17-8-10-19(25)11-9-17/h3-13H,14H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXLFBJGDGQGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections outline its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 366.39 g/mol. It features a naphthyridine core substituted with a dimethylphenyl group and a fluorobenzyl moiety, which contribute to its diverse biological properties.

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it has been observed to affect the MAPK pathway and induce caspase activation, leading to apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and NCI-H460 (lung cancer) .

Antimicrobial Activity

The naphthyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi:

- Activity Against Pathogens : Compounds similar to this naphthyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Study on Anticancer Efficacy

In a study assessing the anticancer efficacy of related naphthyridine compounds, researchers administered varying doses to mice bearing human tumor xenografts. The results indicated that at optimal doses, these compounds significantly reduced tumor size without causing notable toxicity .

| Compound | Tumor Type | Dose (mg/kg) | Tumor Reduction (%) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | 65 |

| Compound B | NCI-H460 | 15 | 70 |

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Interaction : It may also modulate receptor activity associated with inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related 1,8-naphthyridine derivatives:

*Inferred molecular weight based on structural similarity to .

†Estimated logP using substituent contributions (methyl groups increase logP vs. methoxy).

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,3-dimethylphenyl group confers higher lipophilicity (estimated logP ~3.8) compared to methoxy-substituted analogues (logP ~3.78) . Bulkier groups like adamantyl may reduce solubility but improve target binding through steric complementarity.

Polarity and Solubility: Methoxy groups (e.g., ) enhance hydrogen-bond acceptor capacity (polar surface area ~63 Ų in ), favoring aqueous solubility.

Steric and Electronic Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.